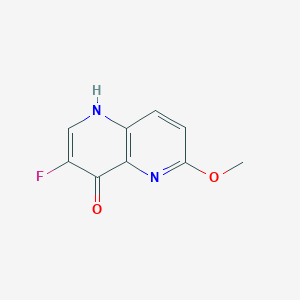

3-氟-6-甲氧基-1,5-萘啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

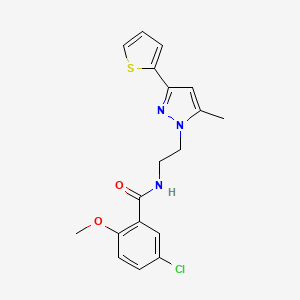

The compound "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" is not directly mentioned in the provided papers. However, the papers discuss various naphthyridine derivatives with fluoro and methoxy substituents, which are structurally related to the compound of interest. These derivatives have been synthesized and evaluated for their biological activities, such as antibacterial and anticancer properties. The presence of fluoro and methoxy groups on the naphthyridine core is significant in determining the compound's activity and interaction with biological targets .

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves the formation of the naphthyridine core followed by the introduction of substituents at specific positions. For instance, the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives involves the preparation of the naphthyridone core and subsequent functionalization at the 5-position with methoxy or hydroxy groups . Similarly, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues includes the introduction of cyclic amino groups at the C-7 position . These synthetic routes provide a basis for the potential synthesis of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" by modifying the naphthyridine core and introducing the appropriate substituents.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the naphthyridine core, which can adopt various substituents that influence the overall molecular conformation and properties. For example, the Schiff base "N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide" is described as almost planar with specific hydrogen bonding and weak interactions stabilizing the crystal structure . These structural insights are relevant for understanding the potential conformation and interactions of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" in a solid-state environment.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives is influenced by the presence of substituents, which can participate in various chemical reactions. For instance, the Schiff base formation involves a condensation reaction between a hydrazide and an aldehyde . The addition of anilines to naphthoquinone, influenced by fluorine substitution, is another example of the chemical reactivity of these compounds . These reactions provide a context for the types of chemical transformations that "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, stability, and electronic properties, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups, such as fluoro and methoxy, can significantly affect these properties. For example, the antibacterial activity of the synthesized naphthyridone derivatives is partly attributed to their ability to inhibit bacterial protein synthesis, which is related to their chemical structure and properties . The redox reactivity and NMR properties of fluoro-substituted naphthoquinones also highlight the impact of substituents on the compound's behavior . These studies provide insights into the expected properties of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol".

科学研究应用

合成和生产

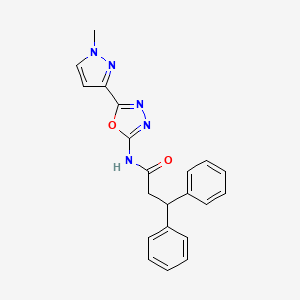

- 化合物 3-氟-6-甲氧基-1,5-萘啶-4-醇参与了生产氟萘啶的合成路线。这些路线突出了引入氟原子的方法的重要性,特别值得注意的是使用元素氟进行选择性邻位氟化。该工艺被认为对于大规模生产至关重要,并证明了该化合物在化学合成中的重要性 (Abele 等,2014)。

抗肿瘤应用

- 在癌症研究领域,3-氟-6-甲氧基-1,5-萘啶-4-醇的衍生物,特别是 7-取代的 6-氟-1,4-二氢-4-氧代-1-(2-噻唑基)-1,8-萘啶-3-羧酸,已被探索其抗肿瘤特性。对它们的构效关系的研究表明,这些化合物对各种肿瘤细胞系表现出中等的细胞毒活性,使其成为抗肿瘤剂的潜在候选物 (Tsuzuki 等,2004)。

在抗疟疾研究中的潜力

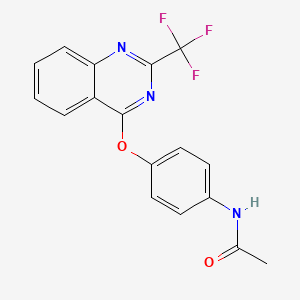

- 一项针对 N4-取代的 2-甲氧基(和 2-羟基)-1,5-萘啶-4-胺(衍生自与 3-氟-6-甲氧基-1,5-萘啶-4-醇相关的化合物)的研究调查了它们作为抗疟疾剂的潜力。然而,这些化合物在针对小鼠体内恶性疟原虫的初步体内筛选试验中未显示出显着的抗疟疾活性,表明需要在该领域进行进一步的修改和研究 (Barlin & Tan,1984)。

在有机发光二极管 (OLED) 中的应用

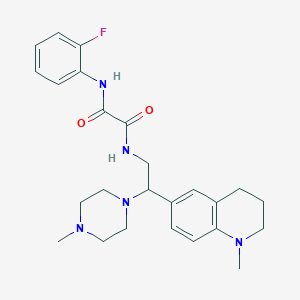

- 在电子领域,3-氟-6-甲氧基-1,5-萘啶-4-醇的衍生物已用于合成用于 OLED 应用的 III 族金属螯合物。这些基于 4-羟基-1,5-萘啶衍生物的金属螯合物显示出深蓝色荧光、宽带隙能量、高电荷载流子迁移率和优异的热稳定性。它们在 OLED 中的应用证明了它们作为电子设备中用途广泛且有效的材料的潜力 (Liao 等,2009)。

属性

IUPAC Name |

3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXHFOPWZZWASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=C(C2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)

amine hydrochloride](/img/no-structure.png)

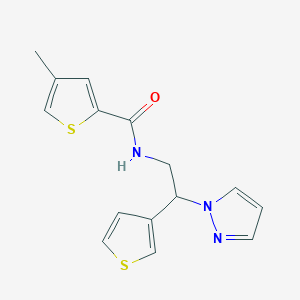

![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)